Chondroitin sulfate

Catalog No.
S571435
CAS No.
9007-28-7
M.F
C13H21NO15S
M. Wt
463.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chondroitin sulfate

CAS Number

9007-28-7

Product Name

Chondroitin sulfate

IUPAC Name

6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C13H21NO15S

Molecular Weight

463.37 g/mol

InChI

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)

InChI Key

KXKPYJOVDUMHGS-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Solubility

Soluble

Synonyms

Blutal, Chondroitin 4 Sulfate, Chondroitin 4 Sulfate, Aluminum Salt, Chondroitin 4 Sulfate, Potassium Salt, Chondroitin 4-Sulfate, Chondroitin 4-Sulfate, Aluminum Salt, Chondroitin 4-Sulfate, Potassium Salt, Chondroitin 6 Sulfate, Chondroitin 6 Sulfate, Potassium Salt, Chondroitin 6 Sulfate, Sodium Salt, Chondroitin 6-Sulfate, Chondroitin 6-Sulfate, Potassium Salt, Chondroitin 6-Sulfate, Sodium Salt, Chondroitin Sulfate, Chondroitin Sulfate 4 Sulfate, Sodium Salt, Chondroitin Sulfate 4-Sulfate, Sodium Salt, Chondroitin Sulfate A, Chondroitin Sulfate C, Chondroitin Sulfate, Calcium Salt, Chondroitin Sulfate, Iron (+3) Salt, Chondroitin Sulfate, Iron Salt, Chondroitin Sulfate, Potassium Salt, Chondroitin Sulfate, Sodium, Chondroitin Sulfate, Sodium Salt, Chondroitin Sulfate, Zinc Salt, Chondroitin Sulfates, Chonsurid, Sodium Chondroitin Sulfate, Sulfate, Chondroitin, Sulfate, Sodium Chondroitin, Sulfates, Chondroitin, Translagen

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Potential Application in Osteoarthritis Management

One of the most widely studied areas of CS research is its potential role in managing osteoarthritis (OA). OA is a degenerative joint disease characterized by the breakdown of cartilage and inflammation in the joints. Studies suggest that CS may offer several benefits in OA management:

  • Structure-modifying effects: CS may help protect and even stimulate the regeneration of cartilage by attracting water and nutrients to the joint and inhibiting the enzymes that break down cartilage .
  • Anti-inflammatory effects: CS may possess anti-inflammatory properties by suppressing the production of inflammatory mediators like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) .
  • Pain relief: While the evidence is not conclusive, some studies suggest that CS may help alleviate pain associated with OA, although the effect size may be modest .

Potential Applications beyond Osteoarthritis

Beyond OA, CS is being explored for its potential therapeutic applications in other areas:

  • Regenerative medicine: CS may play a role in tissue regeneration due to its ability to interact with growth factors and other signaling molecules .
  • Anti-viral and anti-parasitic effects: Certain CS variants may have potential in developing drugs to fight viral and parasitic infections .
  • Cancer therapy: Specific saccharide structures in CS may be involved in regulating tumor cell behavior, suggesting potential applications in cancer treatment .

Chondroitin sulfate is a sulfated glycosaminoglycan composed of alternating units of D-glucuronic acid and N-acetyl-D-galactosamine. It is predominantly found in cartilage, providing structural support and resistance to compression. The unique structural characteristics of chondroitin sulfate, including its sulfate groups and negative charge, facilitate interactions with various biological molecules, contributing to its diverse physiological roles .

The exact mechanism of action of chondroitin sulfate in osteoarthritis is not fully understood []. However, several potential mechanisms have been proposed:

  • Attracting water to cartilage: As mentioned earlier, the negatively charged sulfate groups attract water molecules, helping to hydrate and lubricate joints [].
  • Stimulating cartilage repair: Chondroitin sulfate may stimulate the production of proteoglycans, the building blocks of healthy cartilage [].
  • Modulating inflammation: Chondroitin sulfate might have anti-inflammatory properties that could help reduce pain and swelling in osteoarthritis [].
, particularly involving sulfation and depolymerization. For instance, when dissolved in concentrated sulfuric acid, chondroitin sulfate experiences simultaneous sulfation and depolymerization . Additionally, enzymatic reactions play a crucial role in its synthesis and modification, such as those catalyzed by chondroitin 4-sulfotransferase and chondroitin 6-sulfotransferase, which add sulfate groups to specific positions on the sugar residues .

Chondroitin sulfate exhibits a range of biological activities, primarily related to its anti-inflammatory properties and its role in cartilage health. It stimulates the synthesis of proteoglycans and hyaluronic acid while inhibiting the production of catabolic enzymes that degrade cartilage matrix components. This makes it a potential therapeutic agent for osteoarthritis and other joint disorders . Furthermore, it has been implicated in modulating ion channel activity due to its sulfation patterns .

Chondroitin sulfate can be synthesized through various methods:

  • Natural Extraction: Isolated from animal tissues, particularly cartilage.
  • Enzymatic Synthesis: Utilizing enzymes like hyaluronidase for hydrolysis followed by polymerization processes involving specific sulfotransferases .
  • Chemical Synthesis: Employing controlled chemical modifications to create derivatives with desired properties .

The choice of synthesis method affects the molecular weight and sulfation patterns of the final product.

Chondroitin sulfate is widely used in various fields:

  • Pharmaceuticals: As a symptomatic slow-acting drug for osteoarthritis.
  • Tissue Engineering: Utilized in hydrogels and scaffolds for cartilage repair and regeneration.
  • Cosmetics: Incorporated into skincare products for its moisturizing properties.
  • Veterinary Medicine: Used to treat joint disorders in animals .

Research has shown that chondroitin sulfate interacts with various proteins and ions, influencing biological processes. Its unique sulfation pattern allows it to bind selectively to calcium ions and modulate voltage-dependent ion channels. Studies indicate that these interactions can affect cellular signaling pathways critical for tissue repair and inflammation regulation .

Chondroitin sulfate shares structural similarities with other glycosaminoglycans but is unique due to its specific disaccharide composition and sulfation patterns. Here are some comparable compounds:

CompoundCompositionUnique Features
Hyaluronic AcidD-glucuronic acid and N-acetyl-D-glucosamineHigher molecular weight; primarily found in synovial fluid
Dermatan SulfateD-glucuronic acid (or L-iduronic acid) and N-acetyl-D-galactosamineContains iduronic acid; involved in skin elasticity
Heparan SulfateD-glucosamine and D-glucuronic acidHighly sulfated; plays roles in cell signaling
Keratan SulfateGalactose and N-acetyl-D-glucosamineFound in cornea; involved in transparency

Chondroitin sulfate is distinct due to its specific arrangement of sulfate groups which influence its biological activities significantly compared to these other compounds .

Physical Description

Solid

XLogP3

-4.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

463.06319014 g/mol

Monoisotopic Mass

463.06319014 g/mol

Heavy Atom Count

30

Melting Point

190-194ºC

Related CAS

9007-28-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 11 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Chondroitin sulfate, used with glucosamine, is indicated to alleviate pain and inflammation from primary osteoarthritis. This supplement is reported to improve joint function and slow disease progression. Osteoarthritis is characterized by progressive structural and metabolic changes in joint tissues, mainly cartilage degradation, subchondral bone sclerosis and inflammation of synovial membrane. Studies have proposed the potential use of chondroitin sulfate as a nutraceutical in dietary supplements.

Mechanism of Action

Chondroitin sulfate functions as a major component of the intricate extracellular matrix. It is proposed that chondroitin sulfate supply can provide new building blocks for the synthesis of new matrix components. The anti-inflammatory effect of chondroitin sulfate is thought to be caused by the inhibition of the synthesis of inflammatory intermediates such as the inhibition of nitric oxide synthase, COX-2, microsomal prostaglandin synthase 1 and prostaglandin E2. It is reported also an inhibitory activity in the toll-like receptor 4 which will later inhibit inflammatory cytokines, NFkB and MyD88. This activity suggests a modulation of the MAP kinase pathway. On the other hand, some reports have pointed out an induction on the PKC/PI3K/Akt pathway in neuroblastoma. The anabolic effect of chondroitin sulfate is suggested to be caused by the inhibition of metalloproteinases such as MMP-1, -3 and -13 as well as ADAMTS-4 and -5.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

9082-07-9
25322-46-7
9007-28-7
24967-93-9
39455-18-0

Absorption Distribution and Excretion

Chondroitin sulfate is absorbed from the gastrointestinal tract. The absorbed portion reaches a ratio of 10% as unchanged chondroitin sulfate and 90% as depolymerized low-molecular-weight derivatives. This absorption depends on the sulfation status. The bioavailability of chondroitin sulfate ranges from 10-20% following oral administration. Reports have shown a consistent accumulation of the compound in joint tissue. The steady-state is attained after 3-4 days and it takes around 3-6 months to obtain the maximal effect. After intramuscular administration of chondroitin sulfate, the peak plasma level of 3.8 mcg/ml was reached after 90 min. When given orally, the peak plasma concentration of 4.6 mcg/ml was reached after 240 min.
Chondroitin sulfate is excreted in the urine as intact polymers and as partial degradation products. After intramuscular administration, about 37% of the administered dose is excreted by urine during the first 24 hours as high- and low-molecular-weight derivatives.
After intramuscular administration of chondroitin sulfate, the apparent volume of distribution was 0.40 ml/g. When administered orally, the apparent volume of distribution changed to 0.44ml/g.

Metabolism Metabolites

Chondroitin sulfate is not metabolized by cytochrome P450. Reports have indicated the presence in plasma of mono-, oligo- and polysaccharides with a molecular weight of less of 5 kDa which are derived from the partial digestion of exogenous chondroitin sulfate. The reported degradation of chondroitin sulfate seems to be very complex and led by the formation of smaller digestion derivatives of the original form.

Wikipedia

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Biological Half Life

The approximate half-life of chondroitin sulfate and its derivative metabolites is 15 hours. After intramuscular administration of chondroitin sulfate in humans, the elimination half-life of the chondroitin sulfate was of 275 min. When administered orally, the elimination half-life was presented at 310 min.

Use Classification

Cosmetics -> Antistatic; Hair conditioning

General Manufacturing Information

Chondroitin, hydrogen sulfate: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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